N-butyl-3-propoxybenzamide
Description
N-Butyl-3-propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the benzene ring and a butyl chain (-CH₂CH₂CH₂CH₃) attached to the amide nitrogen. Benzamide derivatives are widely studied for their roles in metal-catalyzed reactions, particularly when functionalized with directing groups that facilitate C–H bond activation .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-butyl-3-propoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-9-15-14(16)12-7-6-8-13(11-12)17-10-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,15,16) |
InChI Key |
OBZCWCFKUGNQSH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCCC |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
A structurally analogous compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), shares the benzamide core but differs in substituents:
- Benzene ring substitution : 3-methyl vs. 3-propoxy.
- Amide nitrogen substitution : A hydroxy-dimethylethyl group (-C(CH₃)₂CH₂OH) vs. a butyl chain.
*Hypothetical analysis based on structural inference.
Physicochemical Properties
- compound : Characterization included ¹H/¹³C NMR, IR, GC-MS, elemental analysis, and X-ray crystallography, confirming high purity and structural integrity .
- This compound : Expected to show distinct spectroscopic signatures (e.g., propoxy’s ether IR stretch at ~1100 cm⁻¹) and higher lipophilicity due to the butyl chain.
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